molecular formula C18H20O3 B1660085 1,4-Bis(4-methoxyphenyl)butan-1-one CAS No. 71501-17-2

1,4-Bis(4-methoxyphenyl)butan-1-one

Cat. No.: B1660085
CAS No.: 71501-17-2
M. Wt: 284.3 g/mol
InChI Key: HCSVINSPTVVFOA-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)butan-1-one is a chemical building block of interest in medicinal chemistry and chemical synthesis. Researchers value this diketone compound for its symmetric structure incorporating two para-methoxyphenyl groups, which can serve as a key intermediate in the development of more complex molecular architectures . The 4-methoxyphenyl moiety is a recognized pharmacophore in drug discovery, often investigated for its potential to modulate biological activity . For instance, similar methoxyphenyl-containing scaffolds have been studied as potential allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15), a target in inflammation and cancer research . This compound's structure makes it a valuable substrate for exploring structure-activity relationships and for synthesizing novel compounds for biochemical screening and material science applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

71501-17-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C18H20O3/c1-20-16-10-6-14(7-11-16)4-3-5-18(19)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3

InChI Key

HCSVINSPTVVFOA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC

Other CAS No.

71501-17-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1,4-bis(4-methoxyphenyl)butan-1-one with structurally related compounds, emphasizing differences in molecular architecture, synthesis, and applications.

Butanedione Derivatives

Example : 1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione (C₃₂H₂₆O₄)

  • Key Differences: Contains two ketone groups (butanedione core) compared to the single ketone in the target compound. Synthesized via Friedel-Crafts acylation using AlCl₃, differing from methods used for mono-ketone derivatives .

Mono-Substituted Butanone Derivatives

Example : 1-(4-Methoxyphenyl)butan-1-one (CAS 4160-51-4)

  • Key Differences: Features one 4-methoxyphenyl group instead of two, resulting in a simpler structure (C₁₁H₁₄O₂) and lower molecular weight (194.23 g/mol).

Diene Derivatives

Example : (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene (C₁₈H₁₈O₂)

  • Key Differences :
    • Replaces the ketone with conjugated double bonds , altering electronic properties (e.g., UV-Vis absorption for optoelectronic applications).
    • Lower oxygen content reduces polarity, impacting solubility in aqueous media. Synthesized via Wittig or Horner-Wadsworth-Emmons reactions .

Naphthalene-Core Derivatives

Example : 1,4-Bis(4-methoxyphenyl)naphthalene (C₂₄H₂₀O₂)

  • Key Differences: Incorporates a naphthalene core, enhancing π-conjugation and thermal stability. Crystal packing via C-H interactions (dihedral angles ~3.7°) suggests utility in organic semiconductors, unlike the aliphatic butanone backbone of the target compound .

Nitro-Substituted Ketones

Example : 1,3-Bis(4-tert-butylphenyl)-4-nitrobutan-1-one

  • Key Differences: Nitro and tert-butyl groups introduce electron-withdrawing and steric effects, respectively, altering reactivity in nucleophilic additions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents Notable Applications
This compound C₁₈H₁₈O₃ 282.34 Ketone 4-MeOPh at positions 1 and 4 Synthetic intermediates
1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione C₃₂H₂₆O₄ 498.55 Diketone Phenyl at 2,3 Polymer precursors
(1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene C₁₈H₁₈O₂ 266.33 Diene Conjugated double bonds Optoelectronic materials
1,4-Bis(4-methoxyphenyl)naphthalene C₂₄H₂₀O₂ 340.42 Naphthalene Enhanced π-conjugation Organic semiconductors

Preparation Methods

Claisen-Schmidt Condensation Approach

Reaction Mechanism and Pathway Design

The Claisen-Schmidt condensation facilitates carbon-carbon bond formation between aryl aldehydes and ketones. For 1,4-bis(4-methoxyphenyl)butan-1-one, this method involves p-methoxybenzyl chloride and ethyl acetoacetate under basic conditions. Potassium carbonate (K₂CO₃) deprotonates ethyl acetoacetate, generating an enolate that attacks the electrophilic carbon of p-methoxybenzyl chloride. Subsequent elimination of hydrochloric acid yields an intermediate α,β-unsaturated ketone, which undergoes further alkylation to form the target compound.

Critical Reaction Parameters:
  • Solvent System : Acetone provides optimal polarity for enolate stabilization and reagent solubility.
  • Temperature : Reflux conditions (56–60°C) enhance reaction kinetics while minimizing side product formation.
  • Workup Protocol : Sequential extraction with benzene and aqueous sodium hydroxide removes unreacted starting materials and acidic byproducts.

Manganese-Catalyzed α-Alkylation of Ketones

Catalytic System and Mechanistic Insights

Recent advances in transition-metal catalysis enable direct α-alkylation of ketones with primary alcohols. The manganese-catalyzed method reported by Song et al. employs a quinoline-derived NNP ligand chelated Mn(I) complex (Mn-1) and tert-butoxide base (tBuOK). This system operates via a hydrogen-borrowing mechanism :

  • Alcohol dehydrogenation to an aldehyde.
  • Base-mediated enolate formation from the ketone.
  • Aldol condensation between the enolate and aldehyde.
  • Reduction of the α,β-unsaturated intermediate to the alkylated product.
Advantages Over Traditional Methods:
  • Atom Economy : Utilizes alcohols as alkylating agents, generating water as the sole byproduct.
  • Functional Group Tolerance : Compatible with electron-donating groups (e.g., methoxy) and heteroaromatic substrates.

Optimized Protocol for this compound

The synthesis of this compound (3af) follows this procedure:

  • Charging a Schlenk tube with Mn-1 catalyst (2 mol%), tBuOK (0.5 equiv), 4-methoxyacetophenone (0.5 mmol), and 4-methoxybenzyl alcohol (0.6 mmol).
  • Adding toluene (1 mL) and heating at 120°C for 6 hours under nitrogen.
  • Extracting with ethyl acetate and purifying via silica gel chromatography (n-hexane/EtOAc = 10:1).
Performance Metrics:
  • Yield : 75% (106.6 mg isolated).
  • Catalytic Efficiency : Turnover number (TON) = 37.5; Turnover frequency (TOF) = 6.25 h⁻¹.
  • Scalability : Gram-scale reactions retain >85% yield, demonstrating industrial viability.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for this compound Synthesis
Parameter Claisen-Schmidt Condensation Mn-Catalyzed Alkylation
Reaction Time 8–12 hours 6 hours
Temperature 56–60°C (reflux) 120°C
Catalyst None (K₂CO₃ as base) Mn-1 (2 mol%)
Solvent Acetone Toluene
Yield Not reported (est. 45–60%) 75%
Byproducts HCl, residual salts H₂O
Scalability Moderate High

Key Findings :

  • The Mn-catalyzed method offers superior yields and shorter reaction times but requires specialized ligands.
  • Claisen-Schmidt condensation is more accessible for laboratories lacking transition-metal catalysts but suffers from lower atom economy.

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